molecular formula C18H10F6N2 B13099856 1-(2,4-Bis(trifluoromethyl)benzyl)-1H-indole-4-carbonitrile

1-(2,4-Bis(trifluoromethyl)benzyl)-1H-indole-4-carbonitrile

Cat. No.: B13099856
M. Wt: 368.3 g/mol
InChI Key: GIUZZNVMAFLKMJ-UHFFFAOYSA-N
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Description

1-(2,4-Bis(trifluoromethyl)benzyl)-1H-indole-4-carbonitrile is a complex organic compound known for its unique chemical structure and properties. This compound features a benzyl group substituted with two trifluoromethyl groups at the 2 and 4 positions, attached to an indole ring with a carbonitrile group at the 4 position. The presence of trifluoromethyl groups imparts significant electron-withdrawing characteristics, making this compound highly reactive and valuable in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Bis(trifluoromethyl)benzyl)-1H-indole-4-carbonitrile typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Bis(trifluoromethyl)benzyl)-1H-indole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

1-(2,4-Bis(trifluoromethyl)benzyl)-1H-indole-4-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.

    Industry: Utilized in the production of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-(2,4-Bis(trifluoromethyl)benzyl)-1H-indole-4-carbonitrile involves its interaction with molecular targets through its electron-withdrawing trifluoromethyl groups. These groups enhance the compound’s reactivity, allowing it to form strong interactions with enzymes and receptors. The indole ring structure also contributes to its binding affinity and specificity, making it a valuable scaffold in medicinal chemistry.

Comparison with Similar Compounds

This detailed overview highlights the significance of 1-(2,4-Bis(trifluoromethyl)benzyl)-1H-indole-4-carbonitrile in scientific research and industrial applications. Its unique chemical structure and properties make it a valuable compound for further exploration and development.

Properties

Molecular Formula

C18H10F6N2

Molecular Weight

368.3 g/mol

IUPAC Name

1-[[2,4-bis(trifluoromethyl)phenyl]methyl]indole-4-carbonitrile

InChI

InChI=1S/C18H10F6N2/c19-17(20,21)13-5-4-12(15(8-13)18(22,23)24)10-26-7-6-14-11(9-25)2-1-3-16(14)26/h1-8H,10H2

InChI Key

GIUZZNVMAFLKMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CN(C2=C1)CC3=C(C=C(C=C3)C(F)(F)F)C(F)(F)F)C#N

Origin of Product

United States

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